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GNE-049 In Vivo Experiments: Technical Support Center

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Compound of Interest			
Compound Name:	GNE-049		
Cat. No.:	B607672	Get Quote	

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the CBP/p300 bromodomain inhibitor **GNE-049** in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GNE-049?

GNE-049 is a potent and highly selective small-molecule inhibitor of the bromodomains (BRD) of the CREB-binding protein (CBP) and the E1A-associated protein p300.[1][2][3] These two proteins are highly homologous histone acetyltransferases (HATs) that act as transcriptional co-activators for numerous transcription factors, including the androgen receptor (AR) and MYC. [1][2][4] By binding to the bromodomain, GNE-049 prevents CBP/p300 from recognizing acetylated lysine residues on histones and other proteins, which is a critical step for the assembly of transcriptional machinery at gene promoters and enhancers.[1][5] This leads to the repression of target gene expression, such as AR-regulated genes in prostate cancer models. [1][2][6]

Q2: In which cancer models has GNE-049 shown in vivo efficacy?

GNE-049 has demonstrated significant anti-tumor activity in in vivo preclinical models of castration-resistant prostate cancer (CRPC).[1][4][7] Studies using patient-derived xenograft (PDX) models of AR-positive prostate cancer have shown that **GNE-049** treatment can significantly inhibit tumor growth.[1][6][8]



Q3: What is the selectivity profile of GNE-049?

GNE-049 is highly selective for the bromodomains of CBP and p300. It shows a selectivity of approximately 3,850-fold over the bromodomain-containing protein 4 (BRD4).[1][5] This high selectivity minimizes off-target effects related to the inhibition of other bromodomain families, such as the BET family (e.g., BRD4).

Quantitative Data Summary

The following tables summarize key quantitative data for **GNE-049** from biochemical and cellular assays.

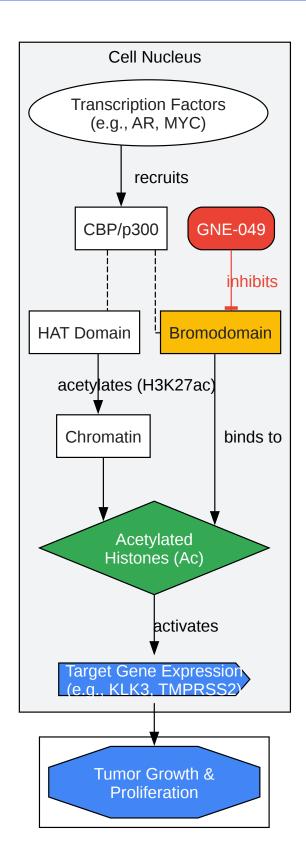
Table 1: Inhibitory Potency of GNE-049

Target/Assay	IC50 / EC50	Notes	Reference
CBP (Biochemical TR-FRET)	1.1 nM	Time-Resolved Fluorescence Resonance Energy Transfer assay.	[4][5][6]
p300 (Biochemical TR-FRET)	2.3 nM	Time-Resolved Fluorescence Resonance Energy Transfer assay.	[4][5][6]
BRD4(1) (Biochemical TR-FRET)	4200 nM	Demonstrates high selectivity over BRD4.	[5][9]
Cellular BRET Assay (HEK293)	12 nM	Bioluminescence Resonance Energy Transfer assay measuring cellular target engagement.	[6][9]
MYC Expression (MV- 4-11 cells)	14 nM	Measures the functional outcome of target inhibition in a leukemia cell line.	[2][4][6]

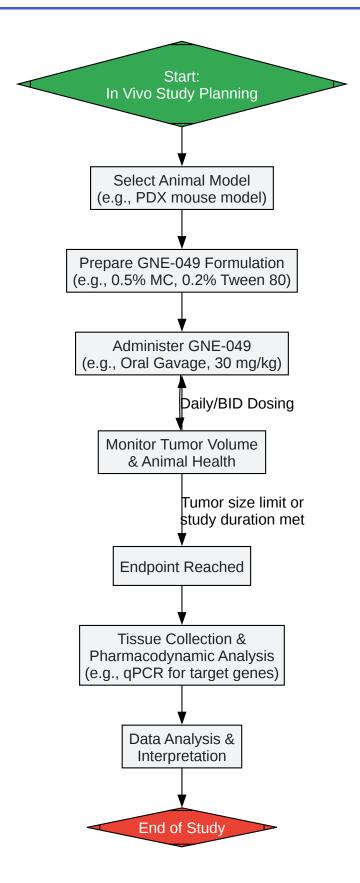


Signaling Pathway and Experimental Workflow Diagrams

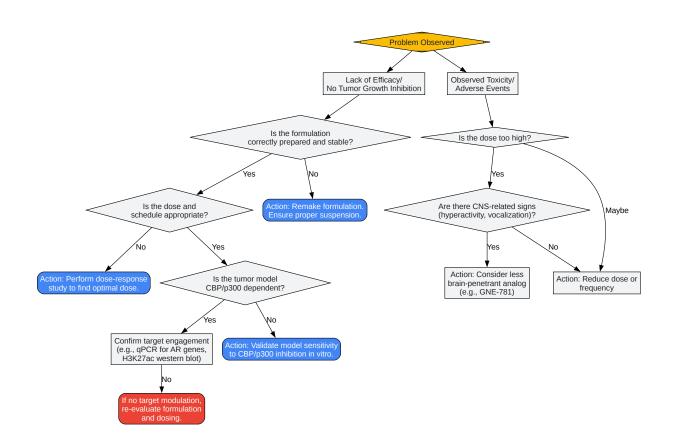












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